(S)-4'-Hydroxyflurbiprofen

Pharmacokinetics Chiral bioanalysis Stereoselective disposition

(S)-4′-Hydroxyflurbiprofen (CAS 124097-44-5) is the S-enantiomer of the principal phase‑I metabolite of the non‑steroidal anti‑inflammatory drug flurbiprofen. It is a chiral phenylalkanoic acid derivative (C₁₅H₁₃FO₃; MW 260.26) produced via stereoselective 4′‑hydroxylation primarily by cytochrome P450 2C9.

Molecular Formula C15H13FO3
Molecular Weight 260.26 g/mol
CAS No. 124097-44-5
Cat. No. B12765485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4'-Hydroxyflurbiprofen
CAS124097-44-5
Molecular FormulaC15H13FO3
Molecular Weight260.26 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O
InChIInChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19)/t9-/m0/s1
InChIKeyGTSMMBJBNJDFRA-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4′-Hydroxyflurbiprofen (CAS 124097-44-5) — Enantiopure Flurbiprofen Metabolite Guide for Chiral Bioanalytical & Pharmacological Research


(S)-4′-Hydroxyflurbiprofen (CAS 124097-44-5) is the S-enantiomer of the principal phase‑I metabolite of the non‑steroidal anti‑inflammatory drug flurbiprofen. It is a chiral phenylalkanoic acid derivative (C₁₅H₁₃FO₃; MW 260.26) produced via stereoselective 4′‑hydroxylation primarily by cytochrome P450 2C9 [1]. This single enantiomer is employed as a certified reference standard for the enantiospecific quantification of flurbiprofen metabolites in biological matrices and as a probe for stereoselective CYP2C9 activity [2].

Why Racemic 4′-Hydroxyflurbiprofen or the (R)-Enantiomer Cannot Substitute for (S)-4′-Hydroxyflurbiprofen in Research & Regulatory Workflows


The two enantiomers of 4′-hydroxyflurbiprofen exhibit pronounced stereoselectivity in both formation kinetics and disposition. (S)-4′-Hydroxyflurbiprofen has a significantly longer elimination half‑life than the (R)-enantiomer in humans (e.g., young: 10.6 h vs. 6.7 h) [1], and its CYP2C9‑mediated formation shows higher enzyme affinity (Km 1.9 µM vs. 3.1 µM) [2]. Using the racemic mixture or the wrong enantiomer introduces systematic errors in calibration, pharmacokinetic modeling, and enzyme activity readouts, rendering them unsuitable for any method requiring enantiomer‑resolved quantification or stereoselective mechanistic interpretation.

Quantitative Differentiation of (S)-4′-Hydroxyflurbiprofen vs. (R)-Enantiomer and Racemate — Core Evidence Tables


Stereoselective Elimination Half-Life: (S)-4′-Hydroxyflurbiprofen Persists 1.3–1.6× Longer Than (R) in Humans

In a crossover study following oral administration of racemic flurbiprofen 100 mg, the apparent elimination half‑life (t½) of (S)-4′-hydroxyflurbiprofen was significantly greater than that of (R)-4′-hydroxyflurbiprofen in both young and elderly healthy volunteers (p<0.05) [1]. The S-enantiomer also showed a 1.34‑ to 1.58‑fold longer half‑life compared to the R‑enantiomer across age groups; serum concentrations of the metabolite were 5‑ to 20‑fold lower than those of the parent drug enantiomers, confirming the need for enantiomer‑specific calibration standards in bioanalysis [1].

Pharmacokinetics Chiral bioanalysis Stereoselective disposition

CYP2C9‑Mediated Formation Kinetics: (S)-4′-Hydroxyflurbiprofen Shows 1.63‑Fold Higher Enzyme Affinity Than (R)

In human liver microsomes, the Michaelis‑Menten parameters for 4′-hydroxylation revealed that (S)-flurbiprofen has a significantly lower Km (1.9 ± 0.4 µM) than (R)-flurbiprofen (3.1 ± 0.8 µM), indicating higher enzyme affinity for the S‑enantiomer, while Vmax values were comparable (S‑enantiomer: 343 ± 196 vs. R‑enantiomer: 305 ± 168 pmol·min⁻¹·mg⁻¹) [1]. The ratio of Vmax/Km (catalytic efficiency) is approximately 1.6‑fold higher for the S-enantiomer, demonstrating intrinsic stereoselectivity in the formation of (S)-4′-hydroxyflurbiprofen [1].

Drug metabolism Cytochrome P450 2C9 Enzyme kinetics

Differential Warfarin Inhibition: (S)-4′-Hydroxyflurbiprofen Formation Is 2.14‑Fold Less Sensitive to Warfarin Than (R)

Racemic warfarin, a CYP2C9 substrate/inhibitor, inhibited the formation of (S)-4′-hydroxyflurbiprofen with a Ki of 4.7 µM, compared to 2.2 µM for (R)-4′-hydroxyflurbiprofen, indicating a 2.14‑fold greater susceptibility of the R‑enantiomer to competitive inhibition by warfarin [1]. This differential sensitivity provides a means to detect CYP2C9 allelic variants that alter stereoselective metabolism [1].

CYP2C9 inhibition Drug‑drug interaction Enantioselective metabolism

Substrate‑Selective COX‑2 Inhibition: Racemic 4′-Hydroxyflurbiprofen Retains 2‑AG Oxygenation Blockade but Loses Arachidonic Acid Activity Versus Flurbiprofen

Racemic 4′-hydroxyflurbiprofen inhibits COX‑1‑catalyzed oxygenation of arachidonic acid by only 3%, 28%, and 94% at 100, 300, and 1000 µM, respectively, whereas flurbiprofen achieves complete COX‑1 inhibition at 30 µM [1]. Critically, 4′-hydroxyflurbiprofen fails to inhibit COX‑2‑mediated arachidonic acid oxygenation, yet completely inhibits COX‑2‑catalyzed 2‑arachidonoylglycerol (2‑AG) oxygenation at 300 µM and partially at 100 and 30 µM, distinguishing it sharply from flurbiprofen which inhibits both substrates at 3 µM [1]. Additionally, racemic 4′-hydroxyflurbiprofen inhibits FAAH‑catalyzed anandamide hydrolysis in rat brain homogenates with an IC₅₀ of 84 µM (pH 6) [2]. **Note:** These COX and FAAH data were generated using racemic 4′-hydroxyflurbiprofen (CAS 52807‑12‑2) and are assigned here as class‑level evidence; enantiomer‑resolved COX inhibition data for pure (S)-4′-hydroxyflurbiprofen are not available in the primary literature, which represents a knowledge gap.

Endocannabinoid modulation COX‑2 pharmacology Substrate‑selective inhibition

Procurement‑Relevant Application Scenarios for (S)-4′-Hydroxyflurbiprofen (CAS 124097-44-5)


Chiral Bioanalytical Reference Standard for Enantiomer‑Resolved LC‑MS/MS Quantification

(S)-4′-Hydroxyflurbiprofen is the indispensable calibration standard for validated HPLC‑UV, HPLC‑fluorescence, or LC‑MS/MS methods that quantify individual enantiomers of 4′-hydroxyflurbiprofen in plasma, urine, or microsomal incubates. The 1.3‑ to 1.6‑fold longer half‑life of the S‑enantiomer [1] means that using a racemic or (R)-enantiomer standard will produce a systematic negative bias at later sampling time points, compromising pharmacokinetic parameter estimation. This compound is directly referenced in peer‑validated chiral separation protocols [2].

CYP2C9 Phenotyping Probe in Human Liver Microsome & Hepatocyte Assays

The stereoselective formation kinetics documented by Tracy et al. (Km S = 1.9 µM vs. R = 3.1 µM; Vmax S > R) [3] position (S)-4′-hydroxyflurbiprofen formation as a sensitive endpoint for CYP2C9 activity screening and allelic variant characterization. The 2.14‑fold differential warfarin sensitivity between S‑ and R‑enantiomer pathways [3] further allows researchers to dissect enantiomer‑specific drug‑drug interaction potentials. Procurement of the enantiopure S‑metabolite is essential to calibrate the product peak and to verify analytical column enantioselectivity.

Endocannabinoid System Pharmacology: COX‑2 Substrate‑Selective Probe

The retained ability of 4′-hydroxyflurbiprofen to completely block COX‑2‑mediated 2‑AG oxygenation at 300 µM while losing arachidonic acid‑directed COX inhibition [4] makes the compound a valuable pharmacological tool for isolating the endocannabinoid‑COX‑2 axis from the prostaglandin synthesis pathway. The S‑enantiomer is the biologically relevant metabolite arising from the active (S)-flurbiprofen, and its procurement as a single enantiomer ensures that any observed effects are not confounded by the presence of the (R)-form, which has a different disposition profile [1].

Pharmaceutical Impurity Profiling and Regulatory Reference Preparation

Multiple pharmacopoeial and impurity databases catalog (S)-4′-hydroxyflurbiprofen as “Flurbiprofen Impurity 26” for use in HPLC purity testing of flurbiprofen active pharmaceutical ingredient (API) and finished dosage forms. The enantiopure substance is required to meet regulatory guidelines (ICH Q3A/Q3B) for the identification, control, and quantification of chiral impurities, where co‑elution of the R‑ and S‑metabolites would lead to misidentification and non‑compliance with specified limits.

Quote Request

Request a Quote for (S)-4'-Hydroxyflurbiprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.